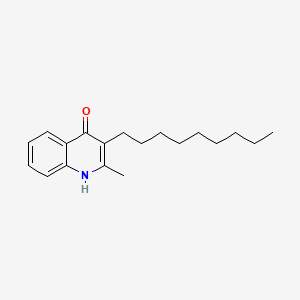

2-Methyl-3-nonyl-1H-quinolin-4-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

36970-36-2 |

|---|---|

Molecular Formula |

C19H27NO |

Molecular Weight |

285.4 g/mol |

IUPAC Name |

2-methyl-3-nonyl-1H-quinolin-4-one |

InChI |

InChI=1S/C19H27NO/c1-3-4-5-6-7-8-9-12-16-15(2)20-18-14-11-10-13-17(18)19(16)21/h10-11,13-14H,3-9,12H2,1-2H3,(H,20,21) |

InChI Key |

IHLRPRIWOWIFKK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1=C(NC2=CC=CC=C2C1=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Historical Development of 2-Alkyl-4(1H)-quinolone Synthesis

The field of 2-alkyl-4(1H)-quinolone (AQ) synthesis has its roots in the discovery of these compounds as secondary metabolites from bacteria, particularly Pseudomonas aeruginosa. uni-konstanz.denih.gov These molecules, first isolated over seventy years ago, were found to possess notable antibiotic properties, which spurred significant interest in their chemical synthesis to enable further biological study. uni-konstanz.denih.govunivie.ac.at

The first definitive structural proof for this class of compounds was provided by Wells in 1952, who reported the synthesis of 2-heptyl-4(1H)-quinolone and 2-nonyl-4(1H)-quinolone. uni-konstanz.de This seminal work utilized the Conrad-Limpach reaction, a method that remains a cornerstone for the synthesis of 2-alkyl-4(1H)-quinolones to this day. uni-konstanz.de The ongoing discovery of new, structurally diverse AQs from microbial sources has continued to drive the development of synthetic methods to access these often complex molecules. uni-konstanz.deunivie.ac.at

Classical Synthetic Approaches for the Quinolone Scaffold

The construction of the fundamental 4-quinolone core is achievable through several classical name reactions, with the Conrad-Limpach and Camps cyclizations being particularly relevant for alkyl-substituted derivatives. nih.gov

Discovered by Max Conrad and Leonhard Limpach in 1887, this method involves the condensation of an aniline (B41778) with a β-ketoester. wikipedia.orgmdpi.com The reaction proceeds in two key stages. First, an acid-catalyzed condensation between the aniline and the β-ketoester forms a Schiff base, which exists in equilibrium with its enamine tautomer. uni-konstanz.dewikipedia.org The second stage is a thermal, electrocyclic ring-closing reaction (annulation) of the enamine intermediate to form the 4-hydroxyquinoline (B1666331), which is the tautomeric form of the 4-quinolone. wikipedia.org

A critical factor for the success of the cyclization step is the reaction temperature and solvent. Early procedures that heated the Schiff base intermediate without a solvent resulted in low yields (below 30%). wikipedia.orgmdpi.com However, Limpach later found that conducting the high-temperature cyclization (around 250 °C) in an inert, high-boiling solvent such as mineral oil or diphenyl ether dramatically increased the yield, often to over 90%. wikipedia.orgmdpi.com The accessibility of the starting materials has contributed to the enduring utility of this method. researchgate.net

The Camps cyclization, reported by Rudolf Camps in 1899, provides an alternative and versatile route to quinolones. mdpi.comwikipedia.org This reaction involves the intramolecular cyclization of an o-acylaminoacetophenone or a related N-(2-acylaryl)amide, catalyzed by a base like hydroxide (B78521) ion. mdpi.comwikipedia.org

Depending on the structure of the starting amide and the reaction conditions, the cyclization can proceed in two different ways, yielding either a quinolin-4-one or a quinolin-2-one. mdpi.comwikipedia.org For the synthesis of 2-alkyl-4-quinolones, the reaction pathway involves an intramolecular aldol-type condensation. mdpi.com This method has been successfully applied to the synthesis of various substituted quinolones, including those with aryl and alkyl groups at the 2-position and methylation at the 3-position. uni-konstanz.deresearchgate.netnih.gov For instance, the synthesis of a saturated 3-methyl-2-nonyl-4(1H)-quinolone N-oxide was achieved via the Camps cyclization of a corresponding 2'-amidopropiophenone. uni-konstanz.deresearchgate.net

Targeted Synthesis of 2-Methyl-3-nonyl-1H-quinolin-4-one

While a specific, dedicated synthetic protocol for this compound is not extensively detailed in the literature, its synthesis can be effectively designed by adapting established methods used for structurally similar analogs, such as 2-heptyl-3-methyl-4(1H)-quinolone. uni-konstanz.deresearchgate.net The Conrad-Limpach reaction represents a primary and logical approach.

The synthesis of this compound via the Conrad-Limpach pathway requires two key precursors:

Aniline : The unsubstituted aromatic amine that will form the benzene (B151609) ring portion of the quinolone scaffold.

A 3-nonyl-substituted β-ketoester : This precursor is crucial as it provides both the C2-methyl group and the C3-nonyl side chain. A suitable example is an ester of 2-methyldodecanoic acid, such as ethyl 2-methyldodecanoylacetate.

The synthesis of the required β-ketoester can be achieved through methods like the reaction of an acid chloride (dodecanoyl chloride) with Meldrum's acid, followed by alcoholysis, and subsequent methylation at the alpha position using a base like potassium carbonate and an alkylating agent like methyl iodide. uni-konstanz.deresearchgate.net The reaction of this specialized β-ketoester with aniline would then lead to the desired quinolone structure.

Drawing from established protocols for similar compounds, the synthesis would involve a two-step process. uni-konstanz.deresearchgate.net

Step 1: Enamine Formation The first step is the acid-catalyzed condensation of aniline with the selected β-ketoester (e.g., ethyl 2-methyldodecanoylacetate). This reaction is typically performed under conditions that facilitate the removal of water, driving the equilibrium towards the formation of the enamine intermediate.

Step 2: Thermal Cyclization The crude enamine is then subjected to high temperatures in a high-boiling inert solvent, such as diphenyl ether. This thermal treatment induces the intramolecular cyclization to form the quinolone ring system. The final product, this compound, can then be isolated and purified, often by precipitation from a non-polar solvent like n-hexane. uni-konstanz.de

Yield Optimization Optimizing the yield for this synthesis would involve several considerations:

Temperature Control : Precise control of the temperature during the cyclization step is crucial to ensure efficient ring closure while minimizing degradation or side reactions. mdpi.com

Solvent Choice : The use of a high-boiling, inert solvent is paramount for achieving high yields in the Conrad-Limpach cyclization. wikipedia.orgmdpi.com

Purity of Precursors : Ensuring the high purity of both the aniline and the β-ketoester precursor is essential for a clean reaction and to simplify the final purification.

Reaction Time : Optimization of the heating time for the cyclization step can maximize the conversion of the intermediate to the final product. General strategies in synthetic optimization often involve iterative experiments to fine-tune these parameters. beilstein-journals.org

Derivatization Strategies of the Quinolone Core

The 2-alkyl-4(1H)-quinolone scaffold, the core of compounds like this compound, offers several positions for chemical modification to generate structural analogs. These derivatization strategies are crucial for exploring structure-activity relationships and developing new compounds with tailored properties. Key modifications focus on the nitrogen atom of the heterocycle, the C-2/C-3 alkyl substituents, and the quinolone ring itself.

The nitrogen atom (N-1) in the quinolone ring is a primary site for derivatization, commonly through N-alkylation or N-oxidation.

N-oxidation: The oxidation of the ring nitrogen to form 2-alkyl-4-quinolone N-oxides (AQNOs) is a significant transformation. chemrxiv.org These N-oxides exist in tautomeric equilibrium between the N-hydroxy-4-quinolone form and the 4-hydroxyquinoline N-oxide form. chemrxiv.orgresearchgate.net Historically, the synthesis of AQNOs involved methods like the N-oxidation of a protected 2-alkyl-4(1H)-quinolone using a peroxy acid, followed by deprotection. researchgate.net Another classical approach involves the condensation of β-ketoesters with o-nitrobenzoyl chloride, followed by reduction of the nitro group and spontaneous cyclization to the N-oxide. researchgate.net A more recent, operationally simple method relies on the controlled, platinum-catalyzed partial hydrogenation of 2-nitrobenzoyl enamines to yield various 2-alkyl-4-quinolone N-oxides. chemrxiv.orgresearchgate.net For instance, 2-nonyl-4-quinolone-N-oxide (N9) has been isolated from marine sponge-associated Pseudomonas aeruginosa. nih.gov The conversion of the parent quinolone to its N-oxide can significantly impact its biological properties. nih.gov

N-alkylation: While less common in natural products compared to N-oxides, N-alkylation of the quinolone core is a viable synthetic strategy. nih.gov For example, N-alkylation of anthranilic acid followed by reaction with acetic anhydride (B1165640) can be used to prepare N-alkyl-2-quinolones. nih.gov The introduction of an alkyl group at the N-1 position can influence the compound's physical and biological characteristics. nih.gov In one study, the sequential treatment of a 2-(1H-indol-3-yl)quinazolin-4(3H)-one with sodium hydride (NaH) and methyl iodide resulted in a mixture of N-methylated products, demonstrating the reactivity of the ring nitrogen. mdpi.com

Table 1: Examples of N-1 Modified Quinolone Derivatives

| Modification Type | Parent Compound | Derivative | Synthetic Precursor/Method | Reference(s) |

|---|---|---|---|---|

| N-oxidation | 2-nonyl-4(1H)-quinolone | 2-nonyl-4-quinolone-N-oxide (N9) | Isolated from P. aeruginosa; Synthetically via partial hydrogenation of 2-nitrobenzoyl enamines. | chemrxiv.orgnih.gov |

| N-oxidation | 2-heptyl-4(1H)-quinolone | 2-heptyl-4-quinolone-N-oxide (HQNO) | Platinum-catalyzed partial hydrogenation of 2-nitrobenzoyl enamines. | chemrxiv.orgresearchgate.net |

| N-alkylation | Anthranilic acid | N-alkyl-2-quinolones | Alkylation of anthranilic acid, followed by refluxing with acetic anhydride. | nih.gov |

Modifications to the alkyl side chains at the C-2 and C-3 positions, particularly introducing unsaturation, represent another key derivatization strategy. The presence and position of double bonds in the alkyl chain can affect the molecule's conformation and biological activity. researchgate.netnih.gov

The synthesis of 2-alkenyl-4(1H)-quinolones has been achieved through various methods. One strategy involves the Wittig reaction on O-protected 2-acyl-4(1H)-hydroxyquinolines, followed by deprotection to yield the corresponding 2-alkenyl-4(1H)-quinolones, typically in the (E)-configuration. researchgate.net An early report from 1952 described a 2-(Δ1-nonenyl)-4(1H)-quinolone, highlighting that such unsaturated derivatives have been known for some time. researchgate.net Research suggests that alkylquinolones with an unsaturated carbon chain often exhibit notable biological profiles. nih.gov

Table 2: Examples of Alkyl Chain Modifications

| Modification Type | Parent Structure | Derivative Example | Synthetic Strategy | Reference(s) |

|---|---|---|---|---|

| Unsaturation | 2-nonyl-4(1H)-quinolone | 2-(Δ1-nonenyl)-4(1H)-quinolone | Not specified in detail in the search results, but noted in a 1952 report. | researchgate.net |

| Unsaturation | 2-acyl-4(1H)-hydroxyquinoline | 2-alkenyl-4(1H)-quinolones | Wittig reaction on O-protected precursors followed by deprotection. | researchgate.net |

Direct functionalization of the quinolone ring, other than at the nitrogen atom, allows for the introduction of diverse substituents that can modulate the compound's properties. The C-3 position is a site of particular interest.

While most naturally occurring bacterial 4-quinolones are substituted at the C-2 position, a class known as aurachins, which are isoprenoid-substituted quinolones, are unique for possessing alkyl chains larger than a methyl group at the C-3 position. nih.gov The Pseudomonas Quinolone Signal (PQS), or 2-heptyl-3-hydroxy-4(1H)-quinolone, is a well-known example of a C-3 functionalized quinolone, featuring a hydroxyl group at this position. nih.gov

Synthetic approaches can also target the C-3 position. The interactions between clinically relevant quinolones and their biological targets are often mediated through the keto-acid moiety at the C-3 and C-4 positions, making this region critical for activity. nih.gov Synthetic efforts have produced various 2,3-disubstituted quinazolin-4(3H)-ones, a related class of compounds, indicating that the C-3 position is synthetically accessible for modification. sapub.orgresearchgate.net These syntheses often involve building the heterocyclic system from substituted precursors, such as anthranilic acid derivatives. researchgate.net

Stereoselective Synthesis Approaches (if applicable to specific derivatives)

Stereoselective synthesis is critical when the spatial arrangement of atoms in a molecule dictates its biological function. For quinolone derivatives with chiral centers, controlling the stereochemistry during synthesis is essential for obtaining pure, active enantiomers or diastereomers. nih.govyoutube.com

While this compound itself is achiral, its derivatives can contain multiple stereocenters, particularly when substitutions are introduced on the alkyl chains or the quinolone core. For instance, the creation of hydroxyl groups or other functionalizations on the nonyl chain would create chiral centers.

General strategies for stereoselective synthesis that could be applied to quinolone derivatives include:

Substrate-controlled reactions: Where an existing stereocenter in the starting material directs the stereochemical outcome of a subsequent reaction. youtube.com

Reagent-controlled reactions: Employing chiral reagents, catalysts, or auxiliaries to induce stereoselectivity. nih.gov

Enzymatic reactions: Using enzymes to catalyze reactions with high stereospecificity.

A specific example in a related area is the Norrish-Yang photocyclisation of enantiomerically pure α-heteroatom-substituted butyrophenones to form cyclobutanols with excellent diastereoselectivity. eurekaselect.com Such photochemical methods can be powerful tools for creating complex stereochemical arrangements. For derivatives containing multiple stereocenters, retrosynthetic analysis helps to identify key bonds and strategic disconnections where stereochemistry can be selectively introduced, for instance, through stereoselective aldol (B89426) reactions. youtube.com The development of methods for the stereoselective synthesis of heterocyclic compounds remains an active area of research, driven by the need for enantiomerically pure molecules for biological evaluation. nih.gov

Structural Elucidation and Spectroscopic Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra, along with data from two-dimensional NMR experiments, the precise structure of 2-Methyl-3-nonyl-1H-quinolin-4-one can be determined.

The ¹H-NMR spectrum provides information about the different types of protons in a molecule and their neighboring atoms. In this compound, the aromatic protons on the quinolinone ring typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. researchgate.net The protons of the methyl group at the C2 position would be expected to produce a singlet at approximately δ 2.3 ppm. rsc.org The protons of the nonyl side chain will exhibit characteristic chemical shifts, with the methylene (B1212753) group attached to the quinolinone ring appearing further downfield than the other methylene groups, which typically resonate in the δ 1.2-1.6 ppm range. openstax.orglibretexts.org The terminal methyl group of the nonyl chain will appear as a triplet at approximately δ 0.8-0.9 ppm. openstax.orglibretexts.org

Interactive Data Table: Predicted ¹H-NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H (C5-H, C6-H, C7-H, C8-H) | 7.0 - 8.5 | Multiplet |

| C2-CH₃ | ~2.3 | Singlet |

| C3-CH₂-(CH₂)₇-CH₃ | 2.5 - 2.8 | Triplet |

| C3-CH₂-(CH₂)₇-CH₃ | 1.2 - 1.6 | Multiplet |

| C3-(CH₂)₈-CH₃ | 0.8 - 0.9 | Triplet |

| N-H | 10.0 - 12.0 | Broad Singlet |

The ¹³C-NMR spectrum reveals the number of unique carbon environments in the molecule. The carbonyl carbon (C4) of the quinolinone ring is characteristically found far downfield, typically in the range of δ 170-180 ppm. researchgate.net The aromatic carbons of the quinolinone ring will appear between δ 115 and 148 ppm. researchgate.netresearchgate.net The carbon of the methyl group at C2 would be expected around δ 15-25 ppm. researchgate.net The carbons of the nonyl side chain will have chemical shifts in the aliphatic region (δ 14-40 ppm). oregonstate.edu Distortionless Enhancement by Polarization Transfer (DEPT) analysis can be used to distinguish between CH, CH₂, and CH₃ groups, further confirming the assignments. researchgate.net

Interactive Data Table: Predicted ¹³C-NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C4 (C=O) | 170 - 180 |

| C2, C8a, C4a | 138 - 148 |

| C5, C6, C7, C8 | 115 - 135 |

| C3 | 110 - 120 |

| C3-CH₂-(CH₂)₇-CH₃ | 25 - 40 |

| C2-CH₃ | 15 - 25 |

| C3-(CH₂)₇-CH₂-CH₃ | ~22 |

| C3-(CH₂)₈-CH₃ | ~14 |

Two-dimensional (2D) NMR techniques provide correlations between different nuclei, which is crucial for unambiguously assembling the molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. It would confirm the connectivity within the nonyl side chain and the coupling patterns of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of each proton signal to its corresponding carbon signal. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for connecting the substituents to the quinolinone core. For instance, correlations would be expected between the C2-methyl protons and the C2 and C3 carbons, and between the protons of the first methylene group of the nonyl chain and the C3 and C4 carbons. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other, regardless of whether they are bonded. This can provide information about the three-dimensional structure and conformation of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound (C₁₉H₂₇NO). rsc.orgdurham.ac.uk The exact mass can be used to confirm the molecular formula with a high degree of confidence.

In mass spectrometry, the molecule is ionized and then breaks apart into smaller, charged fragments. The pattern of these fragments is a unique fingerprint of the molecule's structure. For this compound, characteristic fragmentation would involve cleavage of the nonyl side chain. A prominent fragmentation pathway would be the McLafferty rearrangement, if applicable, and cleavage at the benzylic position (the bond between the quinolinone ring and the nonyl chain). The loss of the nonyl group would result in a fragment corresponding to the 2-methyl-1H-quinolin-4-one cation. nih.gov Further fragmentation of the quinolinone ring itself can also occur, providing additional structural confirmation. researchgate.net

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

| Fragment | Proposed Structure | Significance |

| [M]+ | C₁₉H₂₇NO | Molecular Ion |

| [M - C₈H₁₇]+ | 2-Methyl-3-methylene-1H-quinolin-4-one cation | Loss of the majority of the nonyl chain |

| [M - C₉H₁₉]+ | 2-Methyl-1H-quinolin-4-one cation | Loss of the entire nonyl chain |

| [Quinolinone ring fragments] | Various smaller fragments | Confirms the quinolinone core structure |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a important tool for identifying the functional groups present in a molecule. In the context of this compound and its analogs, the IR spectrum reveals characteristic absorption bands that confirm the presence of key structural features.

The spectra of quinolinone derivatives typically exhibit stretching vibrations for C-H groups in the aromatic quinoline (B57606) ring and the aliphatic nonyl chain. Aromatic C-H stretching vibrations are generally observed in the range of 3087–2852 cm⁻¹. mdpi.com For substituted quinazolinones, aromatic C-H stretching can appear around 3028-3011 cm⁻¹, while Csp³-H stretching from the methyl and nonyl groups is seen at approximately 2955 and 2924 cm⁻¹. researchgate.net

A prominent feature in the IR spectrum of these compounds is the carbonyl (C=O) stretching vibration, which is indicative of the quinolin-4-one structure. This strong absorption band typically appears in the region of 1673-1712 cm⁻¹. mdpi.comresearchgate.net For instance, in 2-methyl-3-(phenylamino)quinazolin-4(3H)-one, the C=O stretch is observed at 1673 cm⁻¹. researchgate.net The C=N stretching vibration of the quinoline ring is also identifiable, often appearing around 1602 cm⁻¹. researchgate.net

Furthermore, C-C stretching vibrations within the quinoline and any attached rings are found in the 1617–1374 cm⁻¹ range. mdpi.com The C-N stretching vibrations within the quinoline moiety are typically observed between 1325–1314 cm⁻¹. mdpi.com

Table 1: Characteristic Infrared (IR) Absorption Bands for Quinolone Derivatives

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3087–2852 mdpi.com |

| Aliphatic C-H | Stretching | 2955, 2924 researchgate.net |

| Carbonyl (C=O) | Stretching | 1673–1712 mdpi.comresearchgate.net |

| Imine (C=N) | Stretching | ~1602 researchgate.net |

| Aromatic C-C | Stretching | 1617–1374 mdpi.com |

| C-N | Stretching | 1325–1314 mdpi.com |

This table presents a summary of characteristic IR absorption bands for functional groups found in quinolinone derivatives, based on data from multiple sources.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of the three-dimensional structure of a molecule in the solid state. For quinolinone derivatives, this technique has been instrumental in confirming the atomic connectivity and stereochemistry.

The crystal structure of 4(1H)-quinolone reveals that it exists as a dimer linked by intermolecular hydrogen bonding. researchgate.net The carbon-oxygen bond length is in the range of a C=O double bond, confirming the keto-form in the crystal. researchgate.net

Detailed crystallographic data for related quinoline derivatives further illustrates the typical bond lengths and angles. For example, the crystal structure of 2-chloro-8-methyl-3-[(pyrimidin-4-yloxy)methyl]quinoline shows a monoclinic crystal system with a P2₁/n space group. nih.gov The quinoline ring system in this compound is essentially planar. nih.gov

In another example, methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate, the crystal system is triclinic with a space group of P1. mdpi.com The structure of 2-methyl-3-(phenylamino)quinazolin-4(3H)-one was determined to be monoclinic with a P2₁/n space group. researchgate.net

These studies collectively demonstrate the power of X-ray crystallography in unambiguously determining the solid-state conformation of complex heterocyclic molecules like this compound. The planarity of the quinoline ring system and the specific bond lengths and angles are key parameters derived from such analyses.

Table 2: Crystallographic Data for Selected Quinolone Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| 2-chloro-8-methyl-3-[(pyrimidin-4-yloxy)methyl]quinoline nih.gov | Monoclinic | P2₁/n | 11.9975 | 8.45037 | 12.95869 | 96.7619 | 1304.66 | 4 |

| Methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate mdpi.com | Triclinic | P1 | 7.8907 | 8.2795 | 9.8449 | 102.146 | 615.26 | 2 |

| 2-methyl-3-(phenylamino)quinazolin-4(3H)-one researchgate.net | Monoclinic | P2₁/n | 8.8631 | 13.7652 | 11.1333 | 111.953 | 1259.8 | 4 |

This table summarizes the crystallographic data for several quinolone derivatives, showcasing the typical parameters obtained from X-ray diffraction studies.

Tautomeric Forms and Their Spectroscopic Signatures

Quinolin-4-ones, including this compound, can exist in two tautomeric forms: the 4-quinolone (keto) form and the 4-hydroxyquinoline (B1666331) (enol) form. wikipedia.org The equilibrium between these two forms is a crucial aspect of their chemistry and can be investigated using various spectroscopic methods.

Studies on 4-hydroxyquinoline derivatives have shown that the keto-tautomer is generally the more stable form. researchgate.net This preference is supported by both theoretical calculations and experimental spectroscopic data. researchgate.net In polar solutions, such as water and dimethyl sulfoxide (B87167) (DMSO), the keto-form is favored at room temperature. researchgate.net

¹³C NMR spectroscopy is a particularly powerful tool for distinguishing between the two tautomers. A significant deshielding of the C4 carbon nucleus in the ¹³C NMR spectrum is a clear indication of the 4-oxo (keto) form. scispace.comresearchgate.net The chemical shift of the C4 carbon in the keto form is typically around 176.8 ppm. researchgate.net The experimental and calculated chemical shifts for the C4 carbon in the 4-oxo and 4-hydroxy isomers are considerably different and serve as a reliable criterion for assigning the dominant tautomeric form. scispace.comresearchgate.net

The presence of substituents on the quinoline ring generally does not have a significant influence on the chemical shift of the C4 carbon, with some exceptions like a bromine atom at the 3-position. scispace.comresearchgate.net The existence of all studied 3-substituted 2-methyl-quinolin-4(1H)-ones as the 4-oxo form in DMSO-d₆ solution has been confirmed by the significant deshielding of the C4 nucleus in their ¹³C NMR spectra. scispace.comresearchgate.net

The solvent can play a role in the tautomeric equilibrium. For some related heterocyclic systems, the keto form is favored in polar aprotic solvents like DMSO, while the enol form is more prevalent in non-polar solvents like chloroform. nih.gov

Theoretical and Computational Insights into this compound

The study of quinolinone derivatives has been a significant area of research due to their diverse chemical properties and potential applications. Within this class of compounds, this compound presents a unique structure for theoretical and computational investigation. This article delves into the computational examination of this specific molecule, focusing on its structural, electronic, and reactivity characteristics as predicted by modern computational chemistry methods.

Theoretical and Computational Studies

Computational chemistry provides powerful tools to investigate the properties of molecules at an atomic level. For 2-Methyl-3-nonyl-1H-quinolin-4-one, these methods offer a way to understand its behavior and characteristics that may be difficult to probe experimentally.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. researchgate.net DFT calculations are instrumental in predicting the properties of quinolinone derivatives by modeling the electron density. nih.gov

The three-dimensional arrangement of atoms is fundamental to a molecule's properties. Geometry optimization calculations using DFT, for instance at the B3LYP/6-311++G(d,p) level of theory, can determine the most stable structure of this compound. nih.govnrel.gov The long nonyl chain introduces significant conformational flexibility. A systematic conformational analysis is crucial to identify the global minimum energy structure and other low-energy conformers. nih.gov This process involves exploring the potential energy surface by rotating the single bonds of the nonyl group. The stability of different conformers is influenced by steric and electronic effects. It is generally understood that the keto tautomer of the 4-quinolone ring is more stable than the enol form. researchgate.net

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | ~1.24 Å |

| Bond Length | N-H | ~1.02 Å |

| Bond Length | C2-C3 | ~1.36 Å |

| Bond Angle | C3-C4-C4a | ~118° |

| Dihedral Angle | C2-C3-C1'-C2' | Variable (due to nonyl chain rotation) |

The electronic properties of this compound can be elucidated through analysis of its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. scielo.br A smaller gap suggests higher reactivity. nih.gov The distribution of HOMO and LUMO densities reveals the likely sites for electrophilic and nucleophilic attack, respectively. For quinolinone systems, the HOMO is often localized on the fused benzene (B151609) ring and the nitrogen atom, while the LUMO tends to be distributed over the pyridinone ring, including the carbonyl group. scielo.br

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.0 to -6.5 |

| LUMO Energy | -1.5 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |

DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are highly effective in predicting NMR chemical shifts. nih.govmdpi.commdpi.com By calculating the magnetic shielding tensors for each nucleus, theoretical 1H and 13C NMR spectra can be generated. nih.gov These predicted spectra can be compared with experimental data to confirm the molecular structure. For this compound, this would involve predicting the chemical shifts for the protons and carbons of the quinolinone core and the flexible nonyl chain. The accuracy of these predictions is often improved by applying empirical scaling factors or by using more advanced computational models that incorporate machine learning. nrel.gov

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C4 (C=O) | ~178 |

| C2 | ~150 |

| C3 | ~122 |

| C-CH3 (at C2) | ~20 |

| C1' (nonyl chain) | ~29 |

To understand the dynamic behavior of this compound, particularly the flexibility of the nonyl side chain, molecular dynamics (MD) simulations are employed. nih.gov These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory of their positions and velocities over time. nih.gov MD simulations can reveal the conformational landscape of the molecule in different environments, such as in a solvent or interacting with other molecules. This method is particularly useful for exploring how the long alkyl chain might fold and interact with the quinolinone core or with its surroundings, which can influence its physical properties.

Computational methods can predict the reactivity and stability of this compound. Reactivity descriptors derived from DFT, such as global hardness, softness, and electrophilicity index, can quantify the molecule's resistance to change in its electron distribution. researchgate.net Molecular Electrostatic Potential (MEP) maps visually represent the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For quinolinones, the area around the carbonyl oxygen is typically a region of high negative potential, indicating a site for electrophilic attack.

While SAR studies often focus on biological activity, computational methods can also explore relationships between a molecule's structure and its non-biological properties, such as its photophysical characteristics or material properties. For a series of related quinolinone compounds, computational SAR can correlate structural modifications (e.g., changing the length or branching of the alkyl chain at the 3-position) with changes in calculated properties like the HOMO-LUMO gap, dipole moment, and polarizability. mdpi.com These studies can guide the design of new molecules with tailored electronic or photophysical properties.

Biogenesis and Natural Diversity

Microbial Production of 2-Alkyl-4(1H)-quinolones

The production of AQs is well-documented in a select group of bacteria, most notably within the genera Pseudomonas and Burkholderia. However, ongoing research has expanded the list of known AQ-producing microbes, highlighting a broader, though still restricted, distribution than initially understood.

Occurrence in Pseudomonas aeruginosa and Related Species

Pseudomonas aeruginosa is the most extensively studied producer of AQs. nih.govnih.gov This opportunistic human pathogen synthesizes a complex mixture of over 50 different AQs and their N-oxide derivatives. nih.gov These molecules, including the well-known Pseudomonas quinolone signal (PQS), are integral to its quorum-sensing system, which regulates the expression of numerous virulence factors and biofilm formation. nih.govoup.comrsc.org The AQs produced by P. aeruginosa typically feature alkyl chains of varying lengths, commonly C7 and C9 congeners. researchgate.net While PQS (2-heptyl-3-hydroxy-4(1H)-quinolone) and its precursor, 2-heptyl-4(1H)-quinolone (HHQ), are key signaling molecules, the bacterium also produces a variety of other AQs that contribute to its physiological and pathogenic characteristics. nih.govrsc.orgfrontiersin.org

Occurrence in Burkholderia Species

Several species within the genus Burkholderia are also known to produce AQs, although these are structurally distinct from those found in Pseudomonas. oup.comfrontiersin.org Species such as Burkholderia pseudomallei, Burkholderia thailandensis, and Burkholderia ambifaria synthesize 4-hydroxy-3-methyl-2-alkylquinolines (HMAQs). frontiersin.orgresearchgate.net A key distinguishing feature of these compounds is the presence of a methyl group at the C-3 position of the quinolone ring. frontiersin.org The alkyl side chains in Burkholderia AQs are also often unsaturated. frontiersin.org The production of these compounds suggests their importance in the ecology and potential pathogenicity of these bacteria. frontiersin.orgnih.gov

Other Microbial Sources (e.g., Pseudocardia, Nocardia, Alteromonas)

Beyond Pseudomonas and Burkholderia, the ability to produce AQs has been identified in other, more diverse bacterial genera. nih.gov For instance, species of Pseudoalteromonas are known producers of AQs. nih.gov Additionally, bacteria from the genera Pseudocardia and Nocardia have been found to synthesize unique quinolone derivatives, such as intervenolin, which exhibits potent antibiotic activity. researchgate.netresearchgate.net The marine bacterium Alteromonas sp. has been shown to produce 2-n-pentyl-4-quinolone, a compound that inhibits the growth and motility of other bacteria. nih.gov The discovery of AQ production in these varied microbial groups indicates a wider environmental distribution and functional diversity of this class of molecules than previously appreciated. nih.gov

Biosynthetic Pathways and Enzymes Involved

The biosynthesis of AQs is a multi-step enzymatic process that has been primarily elucidated in P. aeruginosa. The core machinery involves a set of genes organized in the pqs operon, which work in concert to produce the characteristic quinolone scaffold and its various derivatives.

PqsABCDE Pathway and its Components

The biosynthesis of AQs in P. aeruginosa is largely dependent on the pqsABCDE operon. nih.govrsc.org This pathway begins with the activation of anthranilic acid to anthraniloyl-CoA by the enzyme PqsA. nih.govnih.gov Subsequently, PqsD, a condensing enzyme, catalyzes the reaction of anthraniloyl-CoA with malonyl-CoA to form 2-aminobenzoylacetyl-CoA (2-ABA-CoA). nih.govresearchgate.net The enzyme PqsE, a thioesterase, is then responsible for the hydrolysis of 2-ABA-CoA to yield 2-aminobenzoylacetate (2-ABA), a key intermediate. nih.govnih.gov The PqsBC complex, a heterodimeric enzyme, then catalyzes the condensation of an acyl-CoA (like octanoyl-CoA) with 2-ABA to form the corresponding 2-alkyl-4(1H)-quinolone, such as HHQ. nih.govnih.gov

Role of Specific Enzymes (e.g., PqsH monooxygenase)

Following the synthesis of the basic AQ structure, further modifications can occur, mediated by specific enzymes. A crucial enzyme in P. aeruginosa is the PqsH monooxygenase. nih.govnih.gov This FAD-dependent enzyme is responsible for the hydroxylation of HHQ at the C-3 position, converting it into the potent signaling molecule PQS. nih.govnih.gov This final step is exclusive to P. aeruginosa and is a key reason for the central role of PQS in its quorum-sensing network. nih.gov Another monooxygenase, PqsL, is involved in the synthesis of 2-heptyl-4-hydroxyquinoline N-oxide (HQNO) and related N-oxides. nih.gov

Natural Analogues and Congeners of 2-Methyl-3-nonyl-1H-quinolin-4-one

The structural diversity of naturally occurring 2-alkyl-4(1H)-quinolones is extensive, with variations in the alkyl chain and substitutions on the quinolone ring. This diversity arises from the biosynthetic pathways present in the producing organisms, primarily bacteria of the Pseudomonas and Burkholderia genera. nih.govuni-konstanz.de

The alkyl chain at the C-2 position of the quinolone core is a common site of structural variation. While this compound possesses a nonyl (nine-carbon) chain, numerous other analogues exist with different chain lengths. For instance, Pseudomonas aeruginosa is known to produce over 50 different quinolone derivatives, including congeners of 2-heptyl-4(1H)-quinolone (HHQ) with varying chain lengths. uni-konstanz.deresearchgate.net These variations are generated by the PqsBC enzymes during biosynthesis and can include both saturated and unsaturated alkyl chains. nih.gov

Unsaturated derivatives have also been identified. For example, 2-(2-heptenyl)-3-methyl-4-quinolone was isolated from Burkholderia pyrrocinia. nih.gov Furthermore, highly unusual side chains have been discovered, such as one containing a cyclopropyl (B3062369) ring and others with sulfide (B99878) or benzyl (B1604629) substitutions, expanding the known structural diversity of these compounds. mdpi.comacs.org

Table 1: Examples of Natural 2-Alkyl-4(1H)-quinolone Analogues with Varied Alkyl Chains

| Compound Name | Alkyl Chain at C-2 | Producing Organism (Example) |

| 2-Heptyl-4(1H)-quinolone (HHQ) | Heptyl | Pseudomonas aeruginosa |

| 2-Nonyl-4(1H)-quinolone (NHQ) | Nonyl | Pseudomonas aeruginosa |

| 2-(2-Heptenyl)-3-methyl-4-quinolone | 2-Heptenyl | Burkholderia pyrrocinia |

| 2-(2-Heptenyl)-3-methyl-4-quinolone | Heptyl with sulfide group | Pseudomonas aeruginosa |

| 2-Benzyl-4(1H)-quinolone | Benzyl | Pseudomonas aeruginosa |

This table provides a selection of examples and is not exhaustive.

Hydroxylation and N-oxidation represent other significant modifications to the basic 2-alkyl-4-quinolone structure, leading to compounds with distinct biological activities.

The most well-known hydroxylated derivative is the Pseudomonas Quinolone Signal (PQS) , which is 2-heptyl-3-hydroxy-4-quinolone (B1224666). frontiersin.orgnih.gov PQS is a crucial signaling molecule in the quorum sensing network of Pseudomonas aeruginosa, linking the las and rhl systems. wikipedia.orgnih.gov Its biosynthesis involves the hydroxylation of its precursor, 2-heptyl-4(1H)-quinolone (HHQ), by the monooxygenase PqsH. frontiersin.orgnih.gov PQS plays a role in regulating the expression of numerous virulence factors and is involved in iron acquisition. nih.govfrontiersin.org

Another important class of derivatives is the 2-alkyl-4-hydroxyquinoline N-oxides (AQNOs). A prominent example is 2-heptyl-4-hydroxyquinoline N-oxide (HQNO) , which is also produced by Pseudomonas aeruginosa. nih.govasm.org Unlike PQS, HQNO is not considered a signaling molecule in the traditional sense as it does not appear to influence the P. aeruginosa transcriptome in the same way. nih.gov However, HQNO exhibits potent antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. nih.gov The biosynthesis of HQNO involves the monooxygenase PqsL and is derived from the same initial precursors as HHQ, but HHQ itself is not a direct precursor to HQNO. frontiersin.orgresearchgate.netpnas.org Some bacteria have been shown to detoxify HQNO by hydroxylating it to form "PQS-N-oxide". acs.org

Table 2: Key Hydroxylated and N-Oxide Derivatives of 2-Alkyl-4-quinolones

| Compound Name | Chemical Name | Key Feature | Producing Organism (Example) | Primary Role |

| PQS | 2-Heptyl-3-hydroxy-4-quinolone | Hydroxyl group at C-3 | Pseudomonas aeruginosa | Quorum sensing signal frontiersin.orgnih.gov |

| HQNO | 2-Heptyl-4-hydroxyquinoline N-oxide | N-oxide | Pseudomonas aeruginosa | Antimicrobial agent nih.gov |

Production in Plants (e.g., Casimiroa edulis, Ruta graveolens, Syzygium jambos)

While 2-alkyl-4-quinolones are predominantly known as bacterial metabolites, quinoline (B57606) and quinolone alkaloids are also found in the plant kingdom, particularly within the Rutaceae family. acs.orgnih.gov

Casimiroa edulis , commonly known as white sapote, is a tree in the Rutaceae family that produces a variety of quinoline and quinolinone alkaloids. researchgate.netresearchgate.net Extracts from this plant have been found to contain several quinolinone alkaloids, although the specific compound this compound has not been explicitly reported. researchgate.net The identified alkaloids from C. edulis often feature different substitution patterns compared to the bacterial AQs. researchgate.net

Ruta graveolens , or common rue, is another member of the Rutaceae family known for its production of a diverse array of secondary metabolites, including quinoline and quinolone alkaloids. acs.orgresearchgate.net Bioassay-guided fractionation of R. graveolens leaves has led to the isolation of several quinolone alkaloids with antifungal properties. acs.org These plant-derived alkaloids are considered important for the plant's defense against pathogens. acs.org

Syzygium jambos , the rose apple, belongs to the Myrtaceae family. While it is rich in phenolic compounds and triterpenoids, and has a history of use in traditional medicine for various ailments, the presence of quinoline or quinolone alkaloids like this compound is not as well-documented as in the Rutaceae family. frontiersin.orgijpsonline.comnih.gov The primary bioactive compounds identified in S. jambos are flavonoids and tannins. frontiersin.org

Mechanistic Studies in Microbial Systems Non Clinical Focus

Role in Bacterial Quorum Sensing (QS) Systems

The 2-alkyl-4-quinolone (AQ) class of compounds, which includes 2-nonyl-4-quinolone (NHQ) and its hydroxylated form, 2-nonyl-3-hydroxy-4(1H)-quinolone (C9-PQS), are integral signaling molecules in the quorum sensing (QS) networks of certain bacteria, most notably Pseudomonas aeruginosa. nih.gov These molecules, structurally related to the user-specified "2-Methyl-3-nonyl-1H-quinolin-4-one," play a pivotal role in regulating gene expression in response to cell population density.

In Pseudomonas aeruginosa, the synthesis and response to AQs are governed by the pqs quorum sensing system. researchgate.netnih.gov This system is responsible for the production of a variety of 2-alkyl-4-quinolones, with the most studied being 2-heptyl-3-hydroxy-4-quinolone (B1224666) (PQS) and its precursor, 2-heptyl-4-quinolone (HHQ). researchgate.net The Pqs system also produces congeners with different alkyl chain lengths, including the C9 analogs which are also highly active. nih.gov The biosynthesis of these molecules is initiated from anthranilic acid and involves a suite of enzymes encoded by the pqsABCDE operon. researchgate.netnih.gov Specifically, the PqsA-D enzymes are responsible for the synthesis of 4-hydroxyalkyl quinolines. nih.govfrontiersin.org

The primary receptor for AQ signals in P. aeruginosa is the LysR-type transcriptional regulator PqsR, also known as MvfR. nih.govmdpi.com This protein is a key component in the AQ-dependent QS pathway. PqsR is activated by binding to 2-alkyl-4-quinolones such as HHQ and PQS, as well as their C9 counterparts like NHQ. nih.gov This binding event induces a conformational change in PqsR, enabling it to bind to the promoter region of the pqsABCDE operon and positively regulate its expression. nih.govfrontiersin.org This creates a positive feedback loop, amplifying the production of AQ signals. The interaction between the AQ signal molecule and PqsR is primarily stabilized by hydrophobic interactions within a large ligand-binding pocket in the PqsR protein. nih.gov

The activation of PqsR by AQs leads to the upregulation of the pqsABCDE operon, which is a primary example of gene expression regulation at a molecular level by these signaling molecules. nih.govfrontiersin.org Beyond its own biosynthesis, the Pqs system, through the action of PqsR, influences the expression of a significant portion of the P. aeruginosa genome. This regulation is complex and can occur through both PqsR-dependent and PqsR-independent pathways. nih.gov For instance, the accumulation of HHQ has been shown to induce prophage-mediated autolysis in a manner that is not dependent on its interaction with PqsR. nih.gov

Inter- and Intra-species Microbial Communication

The influence of 2-alkyl-4-quinolones extends beyond the regulation of gene expression within a single species. These molecules are also involved in both inter- and intra-species communication. HHQ, for example, can be released by P. aeruginosa and taken up by neighboring bacterial cells, where it can be converted to PQS, thus acting as an intercellular messenger. nih.gov This facilitates coordinated behavior across a population.

Furthermore, AQs produced by P. aeruginosa can affect other bacterial species. For instance, HHQ has been observed to suppress biofilm formation in the Gram-positive bacterium Bacillus subtilis and exhibit bacteriostatic effects against certain Gram-negative bacteria. oup.com This highlights the role of these compounds in shaping the dynamics of polymicrobial communities. mdpi.com

Enzymatic Transformations and Metabolism within Microorganisms

Within microbial systems, 2-alkyl-4-quinolones undergo enzymatic transformations. A key transformation is the conversion of HHQ to PQS by the FAD-dependent monooxygenase PqsH. researchgate.netnih.gov Another monooxygenase, PqsL, is involved in the synthesis of 2-heptyl-4-hydroxyquinoline N-oxide (HQNO) from intermediates in the AQ biosynthetic pathway. nih.govfrontiersin.org The degradation of quinolone compounds can also occur through microbial action. Studies on quinolone antibiotics, which share a core structure, have shown that mixed microbial populations can degrade these compounds, often starting with the cleavage of rings and subsequent oxidation. frontiersin.org While specific metabolic pathways for "this compound" are not detailed in the provided search results, the general principles of quinolone metabolism by microorganisms would likely involve similar enzymatic processes.

Biofilm Formation Modulation (Mechanistic aspects without effects)

Alkyl-quinolones are known to play a role in the modulation of biofilm formation. researchgate.net One of the mechanisms through which they influence this process is by inducing autolysis, which leads to the release of extracellular DNA (eDNA). nih.gov This eDNA is a key component of the biofilm matrix, providing structural integrity. The accumulation of HHQ, for instance, can trigger prophage activation leading to cell lysis and the subsequent release of eDNA. nih.gov This process contributes to the development and maturation of biofilms. PQS has also been observed to promote biofilm formation through the activation of LecA, a lectin involved in cell adhesion, and by contributing to the formation of extracellular DNA. nih.gov

Advanced Analytical Methodologies for Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. While less common than liquid chromatography for analyzing polar molecules like 2-alkyl-4-quinolones, GC-MS has been historically applied to the profiling of these compounds nih.gov. The primary challenge lies in the volatility of the analytes; many quinolones require derivatization to make them suitable for GC analysis creative-proteomics.comjfda-online.com.

Effective sample preparation is crucial to isolate the target analytes from the sample matrix and minimize interference. The choice of method depends on the sample type, such as bacterial cultures, environmental samples, or biological tissues.

Liquid-Liquid Extraction (LLE): This is a common technique used to extract AQs. For aqueous samples, an organic solvent like ethyl acetate (B1210297) or methylene (B1212753) chloride is used to partition the quinolones from the aqueous phase. For solid samples, an extraction solvent mixture, such as hexane (B92381) and acetone, can be employed, often aided by sonication to improve extraction efficiency thermofisher.com. The organic extract is then typically dried, concentrated, and reconstituted in a suitable solvent for GC-MS analysis.

Solid-Phase Extraction (SPE): SPE offers a more controlled and often cleaner extraction compared to LLE. Columns packed with a solid adsorbent (e.g., C18) are used to retain the analytes from the liquid sample. After washing away interfering substances, the AQs are eluted with a small volume of an organic solvent. This technique can concentrate the analyte and provide a cleaner extract chromatographyonline.com.

Derivatization: Due to the polarity and potentially low volatility of quinolones containing hydroxyl groups, derivatization is often a necessary step before GC-MS analysis. This chemical modification converts polar functional groups (like the N-H and the enolic hydroxyl) into less polar, more volatile derivatives. Common derivatization techniques include:

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with active hydrogens to form more volatile trimethylsilyl (B98337) (TMS) derivatives.

Acylation: Reagents such as pentafluoropropionic anhydride (B1165640) can be used to improve chromatographic efficiency jfda-online.com.

Alkylation: This process can also be used to increase volatility for GC analysis jfda-online.com.

The separation of derivatized AQs is typically performed on a capillary column. The choice of column and temperature programming is optimized to achieve good resolution between different AQ congeners.

| Parameter | Typical Setting | Purpose |

| Column | DB-5ms, HP-5ms (or similar) | A non-polar or medium-polarity column suitable for a wide range of organic compounds. |

| Carrier Gas | Helium | Inert gas used as the mobile phase in GC creative-proteomics.com. |

| Injection Mode | Splitless or Programmed Temperature Vaporizing (PTV) | To ensure efficient transfer of trace-level analytes onto the column thermofisher.com. |

| Oven Program | Temperature gradient (e.g., 100°C to 300°C) | To separate compounds based on their boiling points and interactions with the stationary phase. |

Table 1: General GC-MS Chromatographic Parameters.

Following separation by the gas chromatograph, the molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI) at 70 eV. This high-energy ionization causes the molecules to fragment in a reproducible manner, creating a unique mass spectrum that acts as a chemical fingerprint nih.gov.

Identification of an unknown compound like 2-Methyl-3-nonyl-1H-quinolin-4-one is achieved by comparing its experimentally obtained mass spectrum with entries in established mass spectral libraries nih.gov. The most common libraries are the NIST/EPA/NIH Mass Spectral Library and the Wiley Registry. The fragmentation patterns of the quinolone ring and the alkyl side chain are key to identification whitman.edu. The presence of a molecular ion peak is crucial for determining the molecular weight, though it can be weak or absent in EI spectra for some molecules whitman.edu.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the predominant and preferred method for the analysis of 2-alkyl-4-quinolones. nih.govnih.gov. This technique is better suited for polar, non-volatile, and thermally labile compounds, thus avoiding the need for derivatization creative-proteomics.com. It offers high sensitivity and specificity, making it ideal for quantifying AQs in complex biological matrices like sputum, plasma, and bacterial culture supernatants nih.govnih.gov.

A typical LC-MS/MS method involves separation using reversed-phase liquid chromatography followed by detection with a tandem quadrupole mass spectrometer operating in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode nih.govjfda-online.com. This allows for the simultaneous quantification of multiple AQ congeners with high precision and accuracy nih.gov.

| Parameter | Typical Setting | Reference |

| Sample Preparation | Liquid-liquid extraction with acidified ethyl acetate or acetonitrile (B52724). | nih.govjfda-online.com |

| LC Column | Reversed-phase C8 or C18 (e.g., Ascentis Express C8, XDB C-8) | nih.govjfda-online.com |

| Mobile Phase | Gradient elution with water and acetonitrile, often with formic acid as a modifier. | nih.govjfda-online.com |

| Ionization Source | Electrospray Ionization (ESI), positive ion mode. | jfda-online.com |

| MS Analyzer | Tandem Quadrupole (TQ) or Quadrupole Time-of-Flight (QTOF). | nih.govnih.gov |

| Detection Mode | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM). | nih.govjfda-online.com |

Table 2: Typical LC-MS/MS Parameters for 2-Alkyl-4-Quinolone Analysis.

For instance, a validated LC-MS/MS method for quantifying AQs in bacterial cultures and lung tissue used a C8 column with a gradient of acetonitrile and water containing 0.1% formic acid. The mass spectrometer was operated in SRM mode to monitor specific precursor-to-product ion transitions for each AQ congener, allowing for clear distinction and quantification even between isomers nih.gov. This high degree of selectivity is a major advantage of LC-MS/MS over other methods mdpi.com.

Biosensor Development for Specific Quinolone Detection

Biosensors offer a complementary approach for detecting specific quinolones, providing rapid and sensitive analysis without the need for sophisticated instrumentation gentechscientific.com. These sensors are often based on biological recognition elements that specifically interact with the target analyte.

A prominent strategy in biosensor development for AQs involves the use of whole-cell bacterial biosensors. These are engineered bacteria that produce a measurable signal, such as light, in the presence of the target molecule. This is achieved by fusing a promoter that is responsive to AQs with a reporter gene rsc.org.

One of the most effective reporter systems is the luxCDABE operon, derived from bioluminescent bacteria like Photorhabdus luminescens or Vibrio fischeri nih.gov. The luxA and luxB genes encode the subunits of the luciferase enzyme, which catalyzes the light-producing reaction. The luxC, luxD, and luxE genes encode components of a fatty acid reductase complex that synthesizes the long-chain aldehyde substrate required for the reaction nih.gov.

A key advantage of using the full luxCDABE operon is that the biosensor is self-sufficient; it produces both the enzyme and its substrate. This means that light is produced automatically when the genes are expressed, and no external addition of a luciferin (B1168401) substrate is required, making the assay simpler and more suitable for high-throughput screening nih.gov.

For AQ detection, a biosensor can be constructed using a bacterial strain, such as a Pseudomonas aeruginosa mutant, that cannot produce AQs but still possesses the PqsR receptor protein. The PqsR protein is a transcriptional regulator that binds to AQs. In the biosensor, the promoter of an AQ-inducible gene (like pqsA) is fused to the luxCDABE operon. When AQs from a sample are introduced, they bind to PqsR, which then activates the promoter, leading to the expression of the lux genes and the emission of light. The intensity of the light produced is proportional to the concentration of the AQs in the sample.

Sensitivity and Selectivity of Biosensors

Biosensors have become an essential tool for the sensitive and selective detection of 2-alkyl-4-quinolones (AQs), the family to which this compound belongs. These biosensors are typically whole-cell based, often utilizing genetically engineered bacteria that produce a measurable signal, such as light, in the presence of AQs. nih.govruc.dk

The sensitivity of these biosensors is a key parameter, often expressed as the half-maximal effective concentration (EC₅₀), which is the concentration of an agonist that provokes a response halfway between the baseline and maximum response. Research has led to the development of highly sensitive biosensors. For instance, a biosensor constructed by introducing a pqsA::luxCDABE reporter gene fusion into a Pseudomonas aeruginosa mutant unable to synthesize AQs demonstrates differential sensitivity to various AQ molecules. nih.gov While both PQS (2-heptyl-3-hydroxy-4-quinolone) and HHQ (2-heptyl-4-quinolone) activate the biosensor, it is most sensitively activated by HHQ. nih.gov The biosensor also responds to analogues with different alkyl chain lengths, including C9 and C11 variants, which are structurally related to this compound. nih.gov

The selectivity of these biosensors is also notable. They can differentiate between various AQs present in complex mixtures, such as bacterial culture supernatants. nih.gov The response of the biosensor, often measured as light output, correlates directly with the AQ content of the sample. nih.govdocumentsdelivered.com This specificity is conferred by the PqsR protein (also known as MvfR), a transcriptional regulator that specifically binds to AQs to control the expression of target genes, including the reporter gene in the biosensor strain. researchgate.net

Table 1: Sensitivity of a pqsA::luxCDABE Biosensor to Various 2-Alkyl-4-Quinolones

| Compound | Alkyl Chain | EC₅₀ (µM) |

|---|---|---|

| 2-heptyl-3-hydroxy-4-quinolone (B1224666) (PQS) | C7 | 18 ± 4 |

| 2-heptyl-4-quinolone (HHQ) | C7 | 0.44 ± 0.1 |

| 2-nonyl-4-quinolone (NHQ) | C9 | Activated biosensor, specific EC₅₀ not detailed |

| 2-undecyl-4-quinolone | C11 | Activated biosensor, specific EC₅₀ not detailed |

Data sourced from a study utilizing a lux-based P. aeruginosa AQ biosensor. nih.gov

Spectrophotometric and Fluorometric Methods

Spectrophotometric and fluorometric techniques offer alternative chemical methods for the quantification of quinolone compounds. Historically, UV spectrophotometry played a role in the initial structural determination of alkylquinolones isolated from P. aeruginosa. mdpi.com

Modern fluorometric methods are particularly advantageous due to their high sensitivity and selectivity. chemmethod.com Many quinolone derivatives exhibit intrinsic fluorescence, which can be exploited for detection. chemmethod.comnih.gov The fluorescence of these compounds is often pH-dependent, with studies on related fluoroquinolones showing maximum fluorescence quantum yields at an acidic pH of 4.0. mdpi.com

For fluorometric analysis, the selection of optimal excitation and emission wavelengths is critical for maximizing sensitivity and minimizing interference. While specific data for this compound is limited, studies on other quinolones provide a framework for method development. For instance, simultaneous analysis of multiple fluoroquinolones has been achieved using an excitation wavelength of 278 nm and recording the emission spectra. chemmethod.com

Table 2: Example of Excitation and Emission Wavelengths for Fluorometric Detection of Quinolone Compounds

| Compound Class | Excitation Wavelength (nm) | Emission Wavelength (nm) | Notes |

|---|---|---|---|

| Fluoroquinolones (general) | 347 | 420 | Suitable for simultaneous detection of several compounds. nih.gov |

| Ofloxacin | 270 | 485 | Measured in acidic medium. chemmethod.com |

| Enrofloxacin | 275 | 445 | Measured in acidic medium. chemmethod.com |

| Levofloxacin | 290 | 420 | Measured in acidic medium. chemmethod.com |

This table presents data for fluoroquinolones, a related but distinct class of quinolones, to illustrate the principles of the fluorometric method.

Kinetic spectrophotometric methods have also been developed for certain 4-quinolones. One such method involves the reaction of the quinolone with 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) in the presence of an oxidizing agent, producing a colored product that can be measured at a specific wavelength, such as 630 nm. mdpi.com

Thin-Layer Chromatography (TLC) Overlay Assays

Thin-Layer Chromatography (TLC) overlay assays are powerful, relatively simple, and cost-effective methods for the detection and semi-quantitative analysis of AQs from biological extracts. nih.govdocumentsdelivered.com This technique combines the separation power of TLC with the high sensitivity and specificity of a biosensor.

The methodology involves first extracting the AQs from a sample (e.g., a bacterial culture supernatant) using an organic solvent. nih.gov The extract is then spotted onto a TLC plate and developed, which separates the different compounds based on their chemical properties, such as polarity. After separation, the dried TLC plate is overlaid with a layer of agar (B569324) containing an AQ biosensor strain. nih.govnih.gov

As the separated AQs diffuse from the TLC plate into the agar, they activate the biosensor, resulting in a localized signal, typically bioluminescence. nih.govnih.gov These luminescent spots on the TLC plate correspond to the positions of the active AQ compounds. nih.gov This technique is not only useful for detection but also allows for the identification of different AQs in a mixture based on their retention factor (Rf) values. For example, a TLC overlay assay using the pqsA::luxCDABE biosensor on extracts from P. aeruginosa revealed three major bioluminescent spots corresponding to PQS, HHQ, and a mixture containing 2-nonyl-4-quinolone. nih.gov In some cases, the biosensor also produces pigments like pyocyanin (B1662382) in response to the AQs, providing an alternative visual indicator. nih.govnih.gov

Future Research Trajectories

Development of Novel and Efficient Synthetic Routes

While established methods like the Conrad-Limpach and Camps reactions have been foundational for constructing the quinolone core, there is a persistent need for more efficient and versatile synthetic strategies. nih.gov Future research will likely focus on developing novel synthetic methodologies that offer greater control over the introduction of various substituents at different positions of the quinolone ring. The synthesis of 2-alkyl-4(1H)-quinolones has traditionally relied on methods such as the Conrad-Limpach reaction, which involves the acid-catalyzed condensation of β-keto esters with aniline (B41778). uni-konstanz.deresearchgate.net Another approach involves the regioselective addition of alkyl-Grignard reagents to locked 4-silyloxyquinolinium triflates. uni-konstanz.de The development of metal-free total synthesis approaches for related quinoline (B57606) alkaloids also presents a promising direction. mdpi.com

Recent advancements have included the use of β-keto amides as precursors for both 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides. nih.gov This approach has already led to the synthesis of novel quinolone derivatives with significant antibacterial activity. nih.gov Further exploration of microwave-assisted and continuous flow synthesis techniques could also lead to more rapid and scalable production of these compounds and their analogues. researchgate.net

Elucidation of Undiscovered Biosynthetic Enzymes and Pathways

The biosynthesis of 2-alkyl-4(1H)-quinolones in bacteria like Pseudomonas aeruginosa is known to involve a series of enzymes encoded by the pqs gene cluster. researchgate.net However, the full scope of biosynthetic diversity within this compound class remains to be uncovered. Future research will likely employ genome mining techniques to identify novel biosynthetic gene clusters responsible for producing unique quinolone structures in a variety of microorganisms. nih.gov

The discovery of new enzymes could reveal novel catalytic mechanisms for alkyl chain formation, hydroxylation, and other modifications of the quinolone scaffold. Understanding these enzymatic processes is crucial for developing biocatalytic approaches for the synthesis of these compounds. For instance, the biosynthesis of pyrroloquinoline quinone (PQQ), another quinone-containing cofactor, involves a complex pathway with several enzymes whose functions are still being elucidated. nih.gov Similar in-depth studies are needed for the 2-alkyl-4(1H)-quinolone family to fully map their biosynthetic landscape. The identification of a homolog of a DHAD encoding gene in Aspergillus terreus near other biosynthetic genes suggests the potential for uncovering new natural products with specific inhibitory activities. nih.gov

Exploration of Molecular Interactions with Other Biological Systems

The primary biological role of many 2-alkyl-4(1H)-quinolones is as signaling molecules in bacterial quorum sensing, a process that regulates gene expression in response to population density. uni-konstanz.de However, the full range of their interactions with other biological systems is not yet fully understood. Future research should investigate the molecular targets of 2-Methyl-3-nonyl-1H-quinolin-4-one and its analogues in both prokaryotic and eukaryotic systems.

These compounds have been shown to possess a range of biological activities, including antibiotic effects against Gram-positive bacteria. nih.gov Further studies are needed to elucidate the mechanisms behind these activities and to explore potential therapeutic applications. For example, some quinoline derivatives have been investigated for their antitumor properties. Understanding how these molecules interact with various cellular components will be key to harnessing their full biological potential.

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational modeling and molecular dynamics simulations are powerful tools for gaining insights into the structure-activity relationships of bioactive compounds. researchgate.netjchemlett.com In the context of this compound, computational approaches can be used to:

Predict the binding modes of these molecules with their biological targets.

Understand the energetic factors that govern these interactions.

Guide the design of new analogues with improved potency and selectivity.

Recent studies have successfully used computational modeling to guide the synthesis of complex molecules and to predict the reactivity of different substrates. mit.edu Applying these techniques to the 2-alkyl-4(1H)-quinolone class could accelerate the discovery of new compounds with desirable biological properties. researchgate.netmit.edu Molecular docking studies have already been employed to evaluate the binding affinity of quinoline derivatives to targets like the SARS-CoV-2 main protease. nih.gov

Design and Synthesis of Chemically Modified Analogues for Mechanistic Probes

The synthesis of chemically modified analogues of this compound is crucial for probing its biological functions. kuleuven.be By systematically altering the structure of the molecule, researchers can identify the key functional groups responsible for its activity. This information is invaluable for the design of more potent and specific modulators of bacterial quorum sensing or other biological processes.

The synthesis of hybrids of functionalized quinazoline-2,4-diones has led to compounds with antiviral activity. kuleuven.be Similarly, the structure-based design of quinoline derivatives has resulted in new kinase inhibitors capable of overcoming drug resistance. nih.gov These examples highlight the potential of synthetic chemistry to generate novel molecular probes and therapeutic leads based on the quinolone scaffold.

Q & A

Q. What are the optimal synthetic routes for 2-Methyl-3-nonyl-1H-quinolin-4-one, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclization of substituted anilines with ketones or aldehydes under acidic or basic conditions. For example, microwave-assisted synthesis (360 W, 5 minutes) with indium(III) chloride (20 mol%) as a catalyst significantly improves yields (63%) compared to traditional reflux methods ( ). Solvent selection (e.g., ethanol, dichloromethane) and temperature control (reflux vs. microwave) are critical for minimizing side reactions. Post-synthesis purification via column chromatography or recrystallization from CHCl/di-isopropylether is recommended for high-purity isolates .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Key signals include the methyl group (δ ~1.2–1.5 ppm, triplet for CH-CH), nonyl chain protons (δ ~0.8–1.4 ppm), and aromatic protons (δ ~6.8–8.2 ppm). The quinolinone carbonyl (C=O) appears at ~175–185 ppm in C NMR .

- IR Spectroscopy : Stretching vibrations for C=O (1660–1680 cm), OH (if hydroxylated, ~3200–3450 cm), and C-N (1250–1350 cm) confirm functional groups .

Advanced Research Questions

Q. What computational strategies are effective for modeling the electronic and thermodynamic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electronic properties like HOMO-LUMO gaps (~4.5–5.0 eV) and dipole moments (~3.5–4.0 Debye) to assess reactivity. Thermodynamic parameters (ΔG, ΔH) derived from Gaussian software help evaluate stability and reaction feasibility. For example, the Gibbs free energy of formation for quinolinone derivatives ranges from -150 to -200 kJ/mol, indicating favorable synthesis pathways .

Q. How do reaction mechanisms differ between traditional acid-catalyzed cyclization and microwave-assisted synthesis for quinolin-4-one derivatives?

- Methodological Answer :

- Acid-Catalyzed Cyclization : Involves protonation of the carbonyl oxygen, followed by nucleophilic attack by the aniline nitrogen to form the heterocyclic ring. Side products like dimerized intermediates (e.g., 3,3’-methylenebis derivatives) may form at high temperatures .

- Microwave-Assisted Synthesis : Accelerates reaction kinetics via uniform dielectric heating, reducing side reactions. Indium(III) chloride stabilizes transition states, lowering activation energy and improving regioselectivity .

Q. What strategies resolve contradictions in biological activity data for this compound analogs?

- Methodological Answer :

- Systematic Variant Testing : Synthesize analogs with controlled substituent modifications (e.g., varying alkyl chain length or introducing halogens) to isolate structure-activity relationships.

- Data Triangulation : Cross-validate bioactivity results using orthogonal assays (e.g., antimicrobial disk diffusion vs. MIC assays) and computational docking studies to confirm target binding .

Key Considerations for Researchers

- Contradiction Management : When conflicting data arise (e.g., variable antimicrobial activity), verify synthetic reproducibility and purity using HRMS and X-ray crystallography .

- Advanced Characterization : Use X-ray diffraction to resolve dihedral angles (e.g., 57.84° between aromatic rings) and hydrogen-bonding patterns (e.g., O–H···N interactions at 2.65 Å) for structural validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.